

An In-depth Technical Guide to 2-Methylbutyl Isovalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylbutyl isovalerate*

Cat. No.: B1581877

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Methylbutyl isovalerate**, a significant compound in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, natural sources, and synthesis.

Introduction

2-Methylbutyl isovalerate, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester.^[1] It is a colorless liquid recognized for its characteristic herbaceous and fruity aroma and a sweet, fruity taste with nuances of berry and apple. This compound is valued for its sensory properties and is utilized as a food additive and a fragrance ingredient.^[1]

While a detailed historical account of its initial discovery is not readily available in the surveyed literature, its preparation is well-established through the direct esterification of 2-methylbutanol with isovaleric acid.

Physicochemical Properties

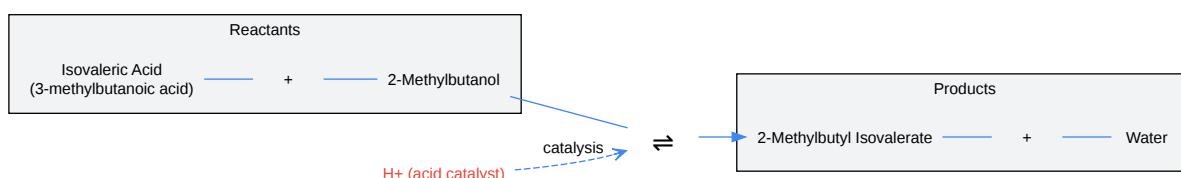
2-Methylbutyl isovalerate is characterized by its specific physical and chemical properties, which are crucial for its application and handling. It is insoluble in water but soluble in alcohol and fixed oils.^[2]

Table 1: Physical and Chemical Properties of **2-Methylbutyl Isovalerate**

Property	Value	Reference
Molecular Formula	C10H20O2	[3]
Molecular Weight	172.26 g/mol	[1][4]
Appearance	Colorless liquid	[1][2]
Boiling Point	191-195 °C (at 760 mm Hg)	[1][4][5]
Density	0.858 g/mL at 25 °C	[4][5]
Refractive Index	n20/D 1.414	[6][4][5]
Flash Point	143 °F (61.67 °C)	[6][2]
Solubility	Insoluble in water; soluble in alcohol and oils	[2]
Odor	Herbaceous, fruity, somewhat earthy	
Taste	Sweet, herbaceous, fruity	
CAS Number	2445-77-4	[3]

Natural Occurrence

2-Methylbutyl isovalerate is found in a variety of natural sources, contributing to their characteristic aromas and flavors. It has been reported in:


- Tomato
- Peppermint and Scotch spearmint oils[5]
- Cheddar cheese
- Hop oil
- Sherry[5]
- Quince

- Jackfruit
- Whiskey[5]
- Hypericum perforatum[1]

Synthesis

The primary method for the synthesis of **2-Methylbutyl isovalerate** is the Fischer esterification of 2-methylbutanol with isovaleric acid. This acid-catalyzed reaction produces the ester and water as a byproduct. To achieve a high yield, the equilibrium of this reversible reaction is typically shifted towards the products by using an excess of one of the reactants or by removing the water as it is formed.[7][8][9]

General Reaction Scheme

[Click to download full resolution via product page](#)

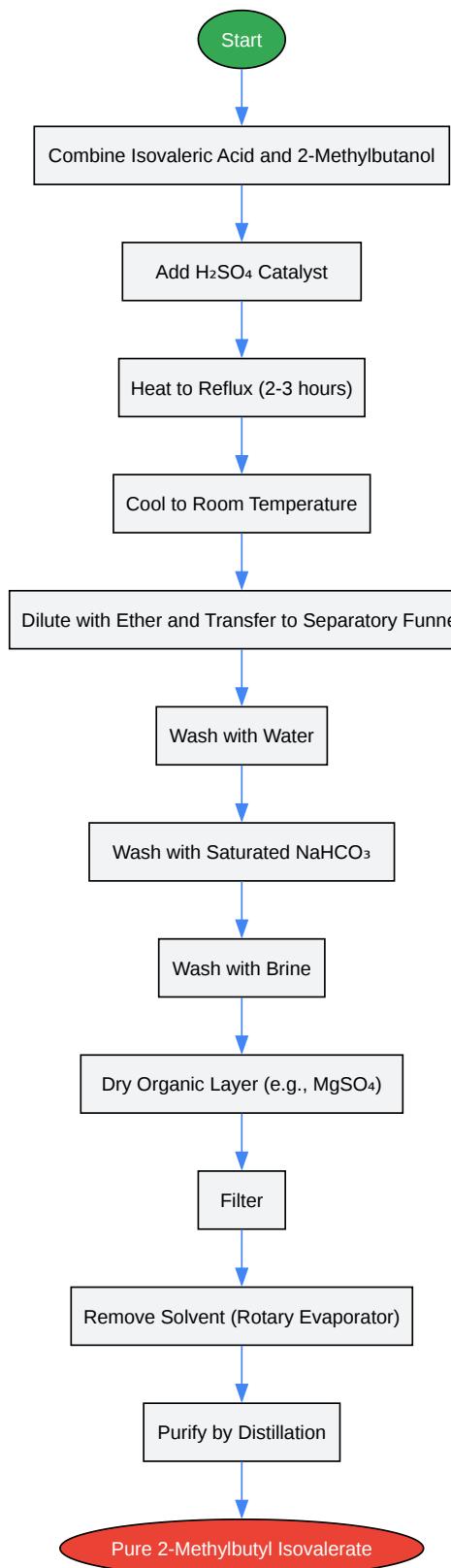
Fischer Esterification of **2-Methylbutyl Isovalerate**

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of **2-Methylbutyl Isovalerate**.

Materials:

- Isovaleric acid (3-methylbutanoic acid)
- 2-Methylbutanol


- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 molar equivalent of isovaleric acid and 2.0 molar equivalents of 2-methylbutanol.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reactant).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether.

- Wash the organic layer sequentially with:
 - Water to remove the excess alcohol.
 - Saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).
 - Brine to remove any remaining aqueous contaminants.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- Solvent Removal: Remove the diethyl ether using a rotary evaporator.
- Purification: The crude ester can be purified by fractional distillation under atmospheric or reduced pressure to obtain pure **2-Methylbutyl isovalerate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of synthesized **2-Methylbutyl isovalerate** are typically confirmed using various analytical techniques.

Table 2: Analytical Data for **2-Methylbutyl Isovalerate**

Technique	Key Observations	Reference
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides retention time and a characteristic mass spectrum for identification.	[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectra provide detailed structural information.	[1]
Infrared (IR) Spectroscopy	Shows a characteristic strong C=O stretching absorption for the ester functional group.	[1]
High-Performance Liquid Chromatography (HPLC)	Can be used for analysis, with a mobile phase typically containing acetonitrile and water.	[11]

Applications

The primary applications of **2-Methylbutyl isovalerate** are in the food and fragrance industries.

- Flavoring Agent: It is used to impart fruity and herbaceous notes to a variety of food products.[1] It is recognized as a flavoring agent by regulatory bodies such as the FDA.[1]
- Fragrance Ingredient: Its pleasant aroma makes it a component in perfumes, cosmetics, and other scented products.[1][12]

Safety and Regulation

2-Methylbutyl isovalerate is generally regarded as safe for its intended use in flavors and fragrances. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent. [1] It is also regulated by other bodies such as the FDA and is included in the International Fragrance Association (IFRA) Transparency List.[1]

Conclusion

2-Methylbutyl isovalerate is a commercially important ester with a well-defined profile of chemical and physical properties. Its synthesis via Fischer esterification is a standard and efficient method. The compound's pleasant sensory characteristics have led to its widespread use in the flavor and fragrance industries. This guide has provided a detailed overview of its properties, natural occurrence, synthesis, and analysis, serving as a valuable resource for professionals in related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylbutyl isovalerate | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl butyl isovalerate, 2445-77-4 [thegoodsentscompany.com]
- 3. CAS 2445-77-4: 2-Methylbutyl isovalerate | CymitQuimica [cymitquimica.com]
- 4. 2-Methylbutyl isovalerate natural, = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]
- 5. 2-Methylbutyl isovalerate natural, = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]
- 6. 2-Methylbutyl isovalerate CAS#: 2445-77-4 [m.chemicalbook.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Butanoic acid, 3-methyl-, 2-methylbutyl ester [webbook.nist.gov]

- 11. 2-Methylbutyl isovalerate | SIELC Technologies [sielc.com]
- 12. 2-methyl Butyl Isovalerate | 2445-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylbutyl Isovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581877#discovery-and-history-of-2-methylbutyl-isovalerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com